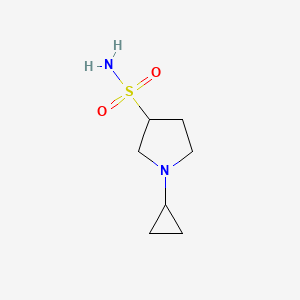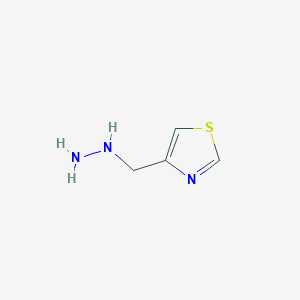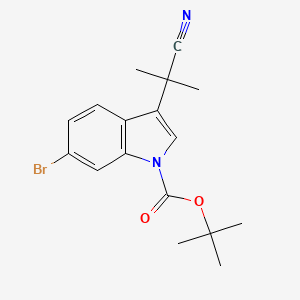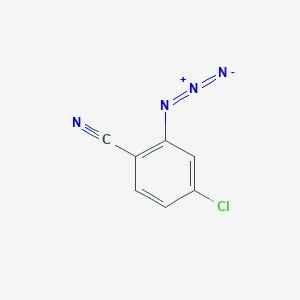
1-Cyclopropyl-3-pyrrolidinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylpyrrolidine-3-sulfonamide is an organosulfur compound that features a sulfonamide group attached to a cyclopropyl-substituted pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpyrrolidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with amines .
Industrial Production Methods: The industrial production of 1-cyclopropylpyrrolidine-3-sulfonamide typically involves large-scale oxidative coupling reactions, utilizing readily available low-cost commodity chemicals such as thiols and amines. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylpyrrolidine-3-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-cyclopropylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it can bind to zinc-containing metalloenzymes, inhibiting their activity by preventing substrate binding. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Sulfonimidates: These compounds share the sulfonamide functional group and are used in similar applications.
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one have similar structural features and are used in medicinal chemistry.
Uniqueness: 1-Cyclopropylpyrrolidine-3-sulfonamide is unique due to its cyclopropyl substitution, which imparts distinct steric and electronic properties. This uniqueness can enhance its selectivity and potency in biological applications compared to other sulfonamide or pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C7H14N2O2S |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
1-cyclopropylpyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C7H14N2O2S/c8-12(10,11)7-3-4-9(5-7)6-1-2-6/h6-7H,1-5H2,(H2,8,10,11) |
InChI-Schlüssel |
MLRBTNNWVWIUHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC(C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)


![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)

![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)
![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)


![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)

